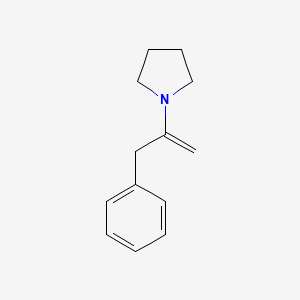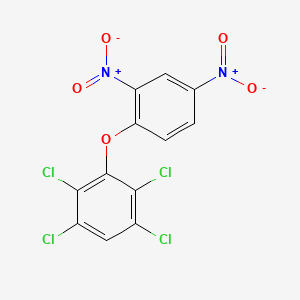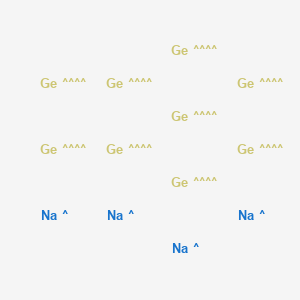![molecular formula C12H22O3 B14591753 4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane CAS No. 61175-94-8](/img/structure/B14591753.png)
4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane is an organic compound with a unique spirocyclic structure. This compound is characterized by its oxaspiro framework, which consists of a spiro-connected oxane ring and a dimethyl-substituted octane ring. The presence of methoxy groups further adds to its chemical complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane typically involves the reaction of 1,3-dichloroacetone with neopentyl glycol in the presence of p-toluenesulfonic acid as a catalyst. The reaction mixture is heated to reflux in benzene, allowing for the azeotropic removal of water. The resulting product is then purified through a series of extractions and distillations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxane ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield dimethyl ketones, while reduction of the oxane ring can produce diols.
Applications De Recherche Scientifique
4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure makes it a potential candidate for studying enzyme-substrate interactions.
Medicine: The compound’s reactivity and stability make it a potential lead compound for drug development.
Industry: It can be used as an intermediate in the synthesis of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism by which 4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane exerts its effects involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the spirocyclic structure can provide steric hindrance, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,6-Dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane
- 2-Azaspiro[3.4]octane
- 2,2-Bis(chloromethyl)-5,5-dimethyl-1,3-dioxane
Uniqueness
4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane stands out due to its unique combination of methoxy groups and spirocyclic structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
61175-94-8 |
|---|---|
Formule moléculaire |
C12H22O3 |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
4-(dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C12H22O3/c1-11(2)6-5-7-12(8-15-12)9(11)10(13-3)14-4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
KZBRVBSEDVGBPF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2(C1C(OC)OC)CO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


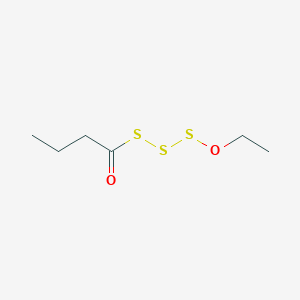
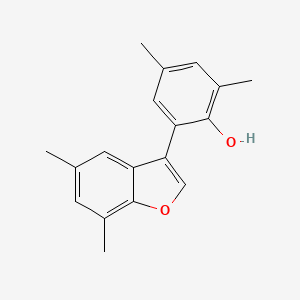
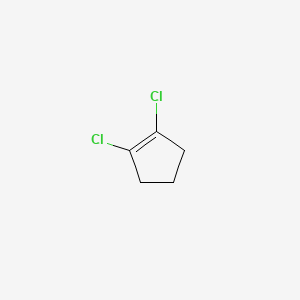
![2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine](/img/structure/B14591689.png)

![(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14591698.png)
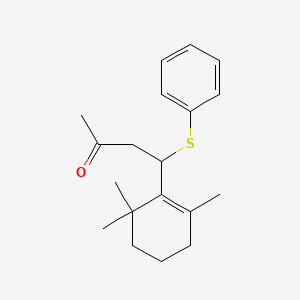
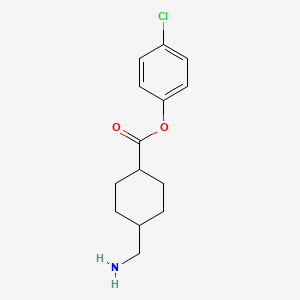
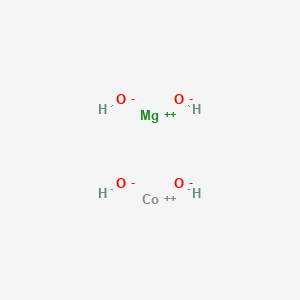
![5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14591720.png)
![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
